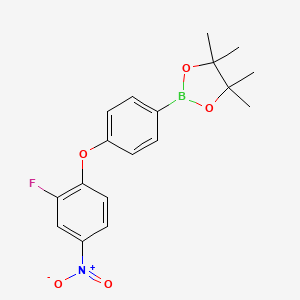

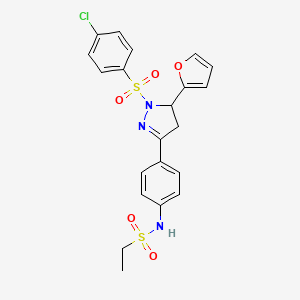

![molecular formula C27H26FN3O3 B3017445 1-(3-Fluorophenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one CAS No. 1018125-38-6](/img/structure/B3017445.png)

1-(3-Fluorophenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

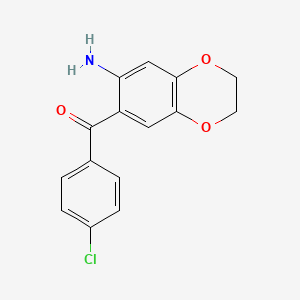

The compound "1-(3-Fluorophenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains a fluorophenyl group, a benzimidazole moiety, and a pyrrolidinone ring, which may contribute to its potential biological activity or chemical reactivity. Although the specific compound is not directly studied in the provided papers, related structures have been synthesized and characterized, which can provide insights into the behavior of similar compounds.

Synthesis Analysis

The synthesis of related benzimidazole derivatives has been reported in several studies. For instance, tetrahydroimidazo[1,2-a]pyridine derivatives were synthesized via a catalyst-free aza-Diels-Alder reaction, indicating that similar synthetic strategies could potentially be applied to the target compound . Additionally, the synthesis of 4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethylphenyl)]-2-pyrrolidinone involved alkylation and subsequent reactions with hydrazine hydrate and aromatic aldehydes, suggesting a multi-step synthetic route that could be relevant for the target compound .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often characterized by spectroscopic methods such as NMR, IR, and UV/Vis spectroscopy . The presence of a fluorophenyl group in the target compound could influence its electronic properties and thus its spectroscopic signatures. X-ray crystallography has been used to determine the structure of similar compounds, which could be a valuable tool for confirming the structure of the target compound .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including excited-state intramolecular proton transfer (ESIPT) and charge transfer processes . The hydroxyl and pyrrolidinone groups in the target compound may facilitate such reactions, potentially leading to tautomeric species with large Stokes shifts or photoacids in the excited state . The presence of a fluorophenyl group could also affect the photophysical behavior of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be influenced by their molecular structure. For example, the introduction of a fluoro group can increase insecticidal activities, as seen in tetrahydroimidazo[1,2-a]pyridine derivatives . The solubility and thermal stability of related compounds have been studied, with some showing good solubility in organic solvents and high thermal stability . These properties are important for potential applications in materials science or as pharmaceuticals.

Aplicaciones Científicas De Investigación

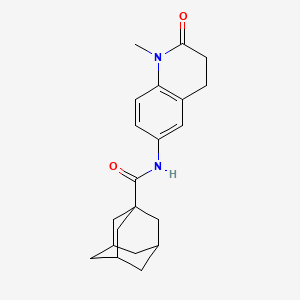

PARP Inhibition

- A study by Penning et al. (2010) developed a series of compounds, including derivatives similar to the chemical , which are effective poly(ADP-ribose) polymerase (PARP) inhibitors. These compounds exhibit potent enzyme inhibition and have potential applications in cancer therapy.

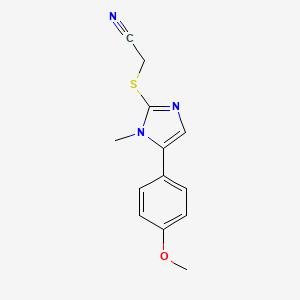

Chemical Transformations

- Research by Vaickelionienė et al. (2012) focused on the chemical transformations of similar benzimidazole compounds. The study explored the synthesis of various derivatives, indicating the chemical's versatility in forming a wide range of substances with potential pharmacological activities.

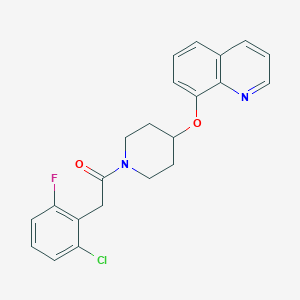

Intermediate in Antibiotic Synthesis

- Lall et al. (2012) discussed the synthesis of an intermediate compound critical for the production of a fluoroquinolone antibiotic. The study highlights the chemical's role in creating antibiotics effective against respiratory tract infections, including multidrug-resistant organisms.

Antibacterial and Antioxidant Properties

- A study by Tumosienė et al. (2018) found that benzimidazole derivatives, similar to the compound , possess significant antibacterial and antioxidant activities. This positions the chemical as a potential candidate for developing new antibacterial agents.

Fluorescent Sensing Applications

- Research by Khattar and Mathur (2013) demonstrated the use of a similar benzimidazole derivative as a fluorescent sensor. This application could be significant for biochemical detection and analysis.

Cytotoxicity and DNA Binding

- A study by Paul et al. (2015) investigated benzimidazole-containing compounds and their interactions with DNA, showing substantial cytotoxic effects against various cancer cell lines. This indicates potential for cancer treatment applications.

Potential Anticancer Agents

- Ivasechko et al. (2022) synthesized novel compounds, including benzimidazole derivatives, which exhibited high antiproliferative activity and potential as anticancer agents.

Propiedades

IUPAC Name |

1-(3-fluorophenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26FN3O3/c1-18-7-2-5-12-25(18)34-17-22(32)16-31-24-11-4-3-10-23(24)29-27(31)19-13-26(33)30(15-19)21-9-6-8-20(28)14-21/h2-12,14,19,22,32H,13,15-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCKSMXREBPHDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B3017369.png)

![2-(5-Fluoropyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B3017373.png)

![7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3017374.png)

![6-Chloro-N-[2-(5-methyl-1,3-thiazol-2-YL)ethyl]pyridine-3-sulfonamide](/img/structure/B3017376.png)

![N-(4-carbamoylthiophen-3-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B3017377.png)

![1-[(4-Chlorophenyl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B3017378.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide](/img/structure/B3017379.png)

![Oxiran-2-yl-(2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)methanone](/img/structure/B3017382.png)